Ethyl 4-((4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities and is often found in pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions including amination and esterification to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its quinoline core makes it a candidate for studying biological processes and interactions.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a subject of interest for drug development.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The quinoline core can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s modifications.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
- N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide
Uniqueness
Ethyl 4-((4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-4-oxobutanoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This distinguishes it from other quinoline derivatives and may provide unique advantages in its applications.
Properties
IUPAC Name |
ethyl 4-oxo-4-[(2-oxo-4-propan-2-yl-1H-quinolin-7-yl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-4-24-18(23)8-7-16(21)19-12-5-6-13-14(11(2)3)10-17(22)20-15(13)9-12/h5-6,9-11H,4,7-8H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHANKWFQRXVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)N2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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